Cas no 1146290-73-4 (2-(4-Chloro-1H-indol-1-yl)ethanamine)

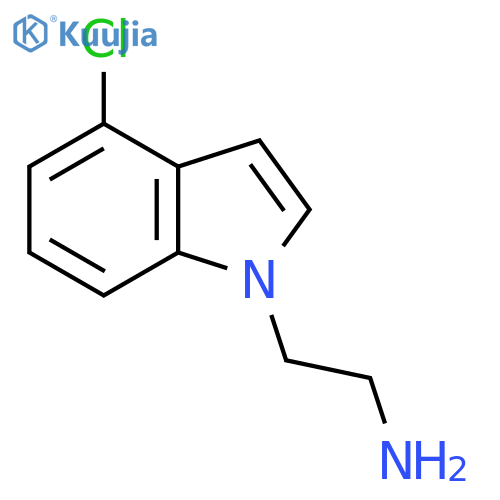

1146290-73-4 structure

商品名:2-(4-Chloro-1H-indol-1-yl)ethanamine

CAS番号:1146290-73-4

MF:C10H11ClN2

メガワット:194.660741090775

CID:4681399

2-(4-Chloro-1H-indol-1-yl)ethanamine 化学的及び物理的性質

名前と識別子

-

- 2-(4-chloro-1H-indol-1-yl)ethanamine

- STL373572

- BBL032035

- 2-(4-chloro-1H-indol-1-yl)ethan-1-amine

- 2-(4-Chloro-1H-indol-1-yl)ethanamine

-

- インチ: 1S/C10H11ClN2/c11-9-2-1-3-10-8(9)4-6-13(10)7-5-12/h1-4,6H,5,7,12H2

- InChIKey: VRXMBSSOAFZXHS-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC=CC2=C1C=CN2CCN

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 174

- トポロジー分子極性表面積: 31

2-(4-Chloro-1H-indol-1-yl)ethanamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM233134-1g |

2-(4-Chloro-1H-indol-1-yl)ethanamine |

1146290-73-4 | 95%+ | 1g |

$309 | 2021-08-04 | |

| Chemenu | CM233134-5g |

2-(4-Chloro-1H-indol-1-yl)ethanamine |

1146290-73-4 | 95%+ | 5g |

$926 | 2021-08-04 | |

| Chemenu | CM233134-1g |

2-(4-Chloro-1H-indol-1-yl)ethanamine |

1146290-73-4 | 95%+ | 1g |

$365 | 2023-02-03 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1758087-1g |

2-(4-Chloro-1h-indol-1-yl)ethan-1-amine |

1146290-73-4 | 98% | 1g |

¥2763.00 | 2024-08-09 |

2-(4-Chloro-1H-indol-1-yl)ethanamine 関連文献

-

Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399

-

Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576

-

A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801

1146290-73-4 (2-(4-Chloro-1H-indol-1-yl)ethanamine) 関連製品

- 152840-81-8(Valine-1-13C (9CI))

- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)

- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)

- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)

- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)

- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)

- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)

- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)

- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)

- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量